molecular formula C7H2F5IO B2566909 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene CAS No. 2366994-14-9

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B2566909
CAS No.: 2366994-14-9
M. Wt: 323.988
InChI Key: YYDFPJLSXOSUAF-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5IO. It is a halogenated aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through various methods, including halogen exchange reactions and cross-coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, making this method suitable for the synthesis of complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen exchange reactions or cross-coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases (e.g., potassium carbonate), and solvents like THF and DMF. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with an arylboronic acid would yield a biaryl compound, while nucleophilic substitution with a thiol would produce a thioether .

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science .

Properties

IUPAC Name

1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDFPJLSXOSUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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